![molecular formula C15H12N4OS B2474348 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine CAS No. 866040-99-5](/img/no-structure.png)

2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

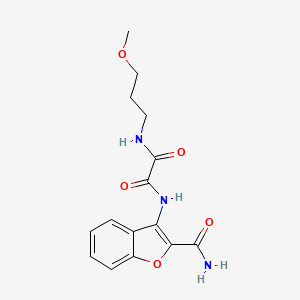

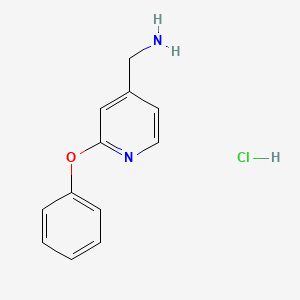

The compound “2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine” is a complex organic molecule that contains a naphthalene ring (a polycyclic aromatic hydrocarbon), a thiazole ring (a heterocyclic compound containing sulfur and nitrogen), and a guanidine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzylamine and furanone . The exact method would depend on the specific substituents and their positions in the final compound.Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic naphthalene and thiazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the naphthalene, thiazole, and guanidine groups. Naphthalene rings are often involved in electrophilic aromatic substitution reactions, while thiazoles can participate in a variety of reactions including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

- Patel, K. H., & Patel, Y. (2015) reported on heterocyclic compounds related to the chemical , demonstrating their effectiveness against various Gram-positive and Gram-negative bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. Their antifungal activity was also noted against strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015).

Antiproliferative Activity

- Mansour, E., et al. (2020) synthesized derivatives and evaluated them for their antimicrobial and antiproliferative activities. Notably, one derivative exhibited significant inhibitory effect on HCT-116 cancer cells, highlighting its potential as an anti-proliferative agent (Mansour et al., 2020).

Anticonvulsant Screening

- Arshad, M., et al. (2019) synthesized β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones and assessed their anticonvulsant activity. Several compounds showed significant activity against animal models, suggesting potential in anticonvulsant applications (Arshad et al., 2019).

Antihyperglycemic Activity

- Imran, M., et al. (2009) conducted a study on derivatives for their antihyperglycemic activity, indicating potential applications in diabetes management (Imran, Yar, & Khan, 2009).

Neuroblastoma Imaging Agents

- Hadrich, D., et al. (1999) explored the synthesis of fluorescent compounds related to the NET substrate for potential use in neuroblastoma imaging, demonstrating the diverse applications of such compounds in medical diagnostics (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Anticancer Evaluation

- Salahuddin, et al. (2014) synthesized derivatives and evaluated them for anticancer activity, with one compound showing notable activity against a breast cancer cell line (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine involves the condensation of naphthalen-1-ylmethylidene-thiosemicarbazide with guanidine in the presence of a suitable catalyst.", "Starting Materials": [ "Naphthalen-1-ylmethylidene-thiosemicarbazide", "Guanidine" ], "Reaction": [ "To a solution of naphthalen-1-ylmethylidene-thiosemicarbazide (1.0 g, 4.2 mmol) in ethanol (10 mL), add guanidine (0.5 g, 5.3 mmol) and a catalytic amount of p-toluenesulfonic acid (0.01 g).", "Heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold ethanol and dry under vacuum to obtain the desired product as a yellow solid (yield: 80%)." ] } | |

CAS-Nummer |

866040-99-5 |

Molekularformel |

C15H12N4OS |

Molekulargewicht |

296.35 |

IUPAC-Name |

2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |

InChI-Schlüssel |

DSPXCIGFWJXWIL-XYOKQWHBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N=C(S3)N=C(N)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)

![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide](/img/structure/B2474279.png)

![N-(3-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2474286.png)